2,6-Dimethylthiomorpholine 1,1-dioxide
Overview
Description
2,6-Dimethylthiomorpholine 1,1-dioxide is an organic compound with the molecular formula C6H13NO2S and a molecular weight of 163.24 g/mol It is a derivative of thiomorpholine, characterized by the presence of two methyl groups at the 2 and 6 positions and a sulfone group at the 1,1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Dimethylthiomorpholine 1,1-dioxide typically involves the oxidation of thiomorpholine derivatives. One common method includes the use of potassium permanganate as an oxidizing agent. The reaction proceeds by adding potassium permanganate portionwise to a solution of thiomorpholine amino protecting compound, resulting in the formation of the desired sulfone . The reaction conditions are carefully controlled to ensure complete oxidation while avoiding excessive heat release, which can be hazardous .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization or distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylthiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or other lower oxidation state sulfur compounds.
Substitution: The methyl groups at the 2 and 6 positions can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
2,6-Dimethylthiomorpholine 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 2,6-Dimethylthiomorpholine 1,1-dioxide involves its interaction with molecular targets and pathways. The sulfone group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound may interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: The parent compound without the methyl and sulfone groups.
2,6-Dimethylthiomorpholine: Lacks the sulfone group, providing a comparison of the effects of oxidation state.
Thiomorpholine 1,1-dioxide: Similar structure but without the methyl groups.
Uniqueness
2,6-Dimethylthiomorpholine 1,1-dioxide is unique due to the presence of both methyl groups and the sulfone group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,6-dimethyl-1,4-thiazinane 1,1-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-5-3-7-4-6(2)10(5,8)9/h5-7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAHBNJMLRBLJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(S1(=O)=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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